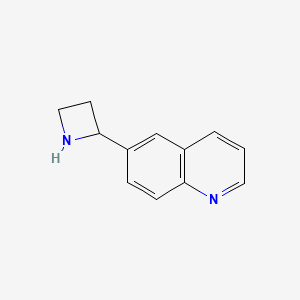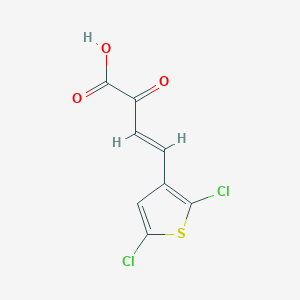
(E)-4-(2,5-Dichlorothiophen-3-yl)-2-oxobut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
化学反应分析
Types of Reactions
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thiophene derivatives with different substituents.
科学研究应用
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid has several scientific research applications:
作用机制
The mechanism of action of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
相似化合物的比较
Similar Compounds
2,5-Dichlorothiophene: A simpler thiophene derivative with two chlorine atoms.
4-(2,5-Dichlorothiophen-3-yl)butanoic acid: A structurally similar compound with a butanoic acid moiety instead of a butenoic acid moiety.
Uniqueness
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is unique due to the presence of both the dichlorothiophene and butenoic acid moieties, which confer distinct chemical and biological properties
属性
分子式 |
C8H4Cl2O3S |
|---|---|
分子量 |
251.09 g/mol |
IUPAC 名称 |
(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H4Cl2O3S/c9-6-3-4(7(10)14-6)1-2-5(11)8(12)13/h1-3H,(H,12,13)/b2-1+ |
InChI 键 |
GNJSUPQQISSCFY-OWOJBTEDSA-N |
手性 SMILES |
C1=C(SC(=C1/C=C/C(=O)C(=O)O)Cl)Cl |
规范 SMILES |
C1=C(SC(=C1C=CC(=O)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



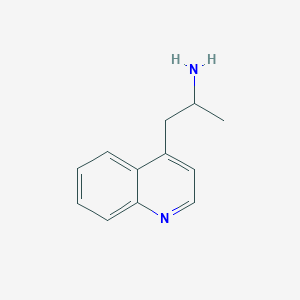


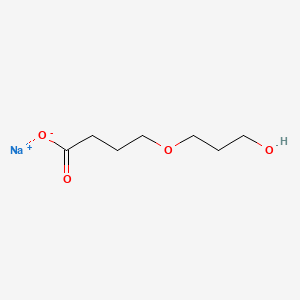
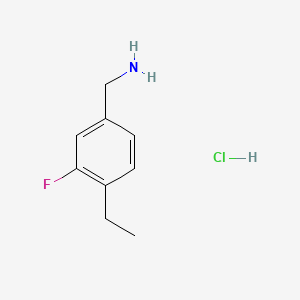

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)

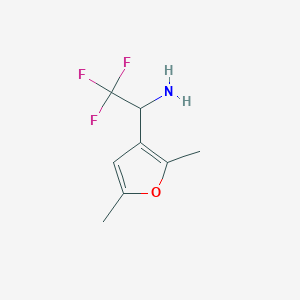
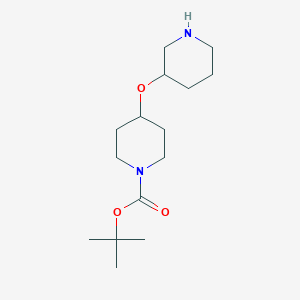
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
